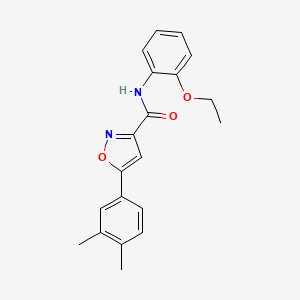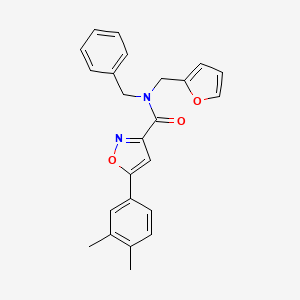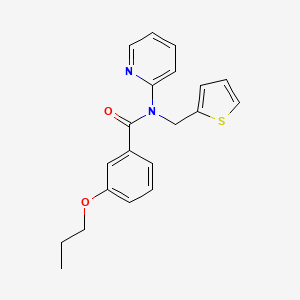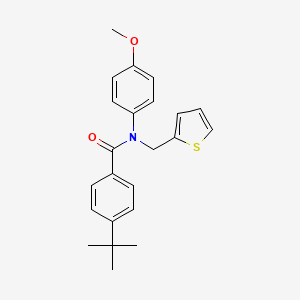![molecular formula C21H23N3O4 B11357992 N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11357992.png)
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-ブトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(2-メチルフェノキシ)アセトアミドは、オキサジアゾール類に属する化学化合物です。オキサジアゾール類は、五員環に酸素原子と窒素原子を2つ含む複素環化合物です。
製法
合成ルートと反応条件
N-[4-(4-ブトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(2-メチルフェノキシ)アセトアミドの合成は、一般的に以下の手順で進められます。
オキサジアゾール環の形成: 適切なニトリルとヒドロキシルアミンを反応させてアミドキシムを生成し、続いて適切なアシルクロリドで環化させることで、オキサジアゾール環を合成できます。
置換反応: ブトキシフェニル基とメチルフェノキシ基は、求核置換反応によって導入されます。これらの反応は、通常、フェノール誘導体と適切なハロゲン化前駆体を用いて行われます。
工業的製法
この化合物の工業的生産は、高収率と高純度を確保するために、上記の合成ルートの最適化を含む可能性があります。これには、触媒の使用、反応条件(温度、圧力)の制御、再結晶やクロマトグラフィーなどの精製技術が含まれます。
化学反応解析
反応の種類
N-[4-(4-ブトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(2-メチルフェノキシ)アセトアミドは、以下の化学反応を起こす可能性があります。
酸化: 過マンガン酸カリウムや過酸化水素などの一般的な酸化剤を使用して、この化合物を酸化できます。
還元: 水素化アルミニウムリチウムや水素化ホウ素ナトリウムなどの還元剤を使用して、還元反応を行うことができます。
置換: この化合物中の芳香環は、求電子置換反応または求核置換反応を受ける可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: 無水エーテル中の水素化アルミニウムリチウム。
置換: 塩基の存在下でのハロゲン化前駆体とフェノール誘導体。
主な生成物
これらの反応で生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化は対応するカルボン酸を生成する可能性があり、還元はアルコールまたはアミンを生成する可能性があります。
科学研究における用途
N-[4-(4-ブトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(2-メチルフェノキシ)アセトアミドは、科学研究においていくつかの用途があります。
医薬品化学: この化合物は、抗菌、抗がん、または抗炎症作用を示す可能性があり、薬物開発の候補となります。
材料科学: 特定の電子特性や光学特性を持つ先進材料の合成に使用できます。
工業化学: この化合物は、他の化学物質や材料の生産における中間体として役立ちます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting a suitable nitrile with hydroxylamine to form an amidoxime, which is then cyclized with an appropriate acyl chloride.
Substitution Reactions: The butoxyphenyl and methylphenoxy groups are introduced through nucleophilic aromatic substitution reactions. These reactions typically involve the use of phenol derivatives and appropriate halogenated precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated precursors and phenol derivatives in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: The compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a potential candidate for drug development.
Materials Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Industrial Chemistry: The compound may serve as an intermediate in the production of other chemicals or materials.
作用機序
N-[4-(4-ブトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(2-メチルフェノキシ)アセトアミドの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの分子標的に結合し、その活性を調節することがあります。オキサジアゾール環は、水素結合やその他の相互作用に関与することができ、化合物の結合親和性と特異性に影響を与えます。
類似化合物の比較
類似化合物
N-(4-(4-ブロモフェニル)チアゾール-2-イル)-2-クロロアセトアミド: この化合物も複素環を含み、抗菌および抗がん活性があります。
2-アミノ-1,3,4-オキサジアゾール誘導体: これらの化合物は、顕著な抗菌活性を示しており、標的化合物中のオキサジアゾール環と構造的に類似しています。
独自性
N-[4-(4-ブトキシフェニル)-1,2,5-オキサジアゾール-3-イル]-2-(2-メチルフェノキシ)アセトアミドは、オキサジアゾール環の特定の置換パターンによってユニークです。このパターンは、他の類似化合物とは異なる化学的および生物学的特性を与える可能性があります。
類似化合物との比較
Similar Compounds
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound also contains a heterocyclic ring and exhibits antimicrobial and anticancer activities.
2-amino-1,3,4-oxadiazole derivatives: These compounds have shown significant antibacterial activity and are structurally similar to the oxadiazole ring in the target compound.
Uniqueness
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide is unique due to the specific substitution pattern on the oxadiazole ring, which may confer distinct chemical and biological properties compared to other similar compounds.
特性
分子式 |
C21H23N3O4 |
|---|---|
分子量 |
381.4 g/mol |
IUPAC名 |
N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C21H23N3O4/c1-3-4-13-26-17-11-9-16(10-12-17)20-21(24-28-23-20)22-19(25)14-27-18-8-6-5-7-15(18)2/h5-12H,3-4,13-14H2,1-2H3,(H,22,24,25) |
InChIキー |
ATOHEPXVJYTIFR-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)COC3=CC=CC=C3C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-methylbenzyl)sulfonyl]-N-[4-(propan-2-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11357916.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-2-phenoxyacetamide](/img/structure/B11357921.png)
![1-[4-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-2-(naphthalen-1-yl)ethanone](/img/structure/B11357929.png)

![2-(2-chlorophenoxy)-N-{4-[4-(propan-2-yloxy)phenyl]-1,2,5-oxadiazol-3-yl}propanamide](/img/structure/B11357960.png)

![2-(9-ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B11357966.png)

![N-[4-(4-butoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide](/img/structure/B11357976.png)



![Methyl 3-[({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate](/img/structure/B11358001.png)
